molecular formula C17H18N2O4S2 B2472957 Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921109-72-0

Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2472957
CAS No.: 921109-72-0
M. Wt: 378.46
InChI Key: ZMURACAYVIDKSG-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be prepared from enaminones via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds is derived from their spectral information .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Enaminones, which are extremely stable species, form a versatile class of valuable precursors for the preparation of various classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific thiophene derivative would depend on its exact molecular structure. For example, Ethyl 2-thiophenecarboxylate has a molecular weight of 156.20 .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines, indicating the utility of related compounds in organic synthesis and catalysis (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Photophysical Studies

  • Synthesis and Photophysical Properties : A series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized, with their spectral-fluorescent properties investigated, suggesting applications in the development of materials with specific photophysical properties (O. V. Ershov et al., 2019).

Heterocyclic Compound Synthesis

  • Heterocyclic Synthesis with Ethyl α-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates : Demonstrates an approach to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, highlighting the potential for creating a variety of heterocyclic compounds with potential pharmaceutical applications (R. Mohareb et al., 2004).

Electrochemical and Conductive Properties

  • Electrochromic Properties of Conducting Copolymers : Study on the synthesis and electrochromic properties of conducting copolymers involving thiophene derivatives, indicating potential applications in the development of electrochromic devices (U. Bulut et al., 2004).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. Some thiophene derivatives have shown antimicrobial activity .

Future Directions

The future directions in the research of thiophene derivatives could involve the synthesis and investigation of new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

ethyl 6-acetyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-3-23-17(22)14-11-6-7-19(10(2)20)9-13(11)25-16(14)18-15(21)12-5-4-8-24-12/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMURACAYVIDKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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